

PCAF KAT2B and GCN5 KAT2A bromodomain functions

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Bromodomain Structure and Function

Bromodomains are conserved structural modules that function as "**readers**" of **acetyl-lysine (Kac) marks**, a crucial role in epigenetic regulation. They are found in a variety of proteins, including histone acetyltransferases (HATs) like PCAF and GCN5 [1] [2].

The table below summarizes the core structural and functional characteristics of the PCAF and GCN5 bromodomains.

Feature	PCAF (KAT2B) Bromodomain	GCN5 (KAT2A) Bromodomain
Conserved Fold	Four- α -helix bundle (α Z, α A, α B, α C) with ZA and BC loops [2].	Four- α -helix bundle (α Z, α A, α B, α C) with ZA and BC loops [2].
Kac Binding Site	Hydrophobic pocket formed by ZA and BC loops [3].	Hydrophobic pocket formed by ZA and BC loops.
Key Residues for Kac Binding	Canonical hydrogen bond with N803 ; water-mediated contact with Y760 [3].	Conserved asparagine for Kac binding [2].
Distinguishing Structural Feature	Binding groove fenced by bulky residue Y809 , creating a tight,	Similar to PCAF, but functional specificity is also determined by the protein complex in

Feature	PCAF (KAT2B) Bromodomain	GCN5 (KAT2A) Bromodomain
	restricted pocket [3].	which it is found (e.g., SAGA or ATAC) [4] [5].
Primary Function	Recognizes acetylated lysine on histone tails and transcription factors (e.g., HIV TAT protein) [3].	Recognizes acetylated lysine on histone tails and transcription factors [5].
Role in Larger Complexes	Incorporated into SAGA and ATAC complexes mutually exclusively with GCN5 [4] [5].	Incorporated into SAGA and ATAC complexes mutually exclusively with PCAF [4] [5].
Biological & Disease Relevance	Required for HIV TAT-mediated transcription; potential target in AIDS therapy [3].	Essential for early mouse embryogenesis; critical for mesoderm specification and Hox gene regulation [5].

Experimental Assays for Bromodomain Study

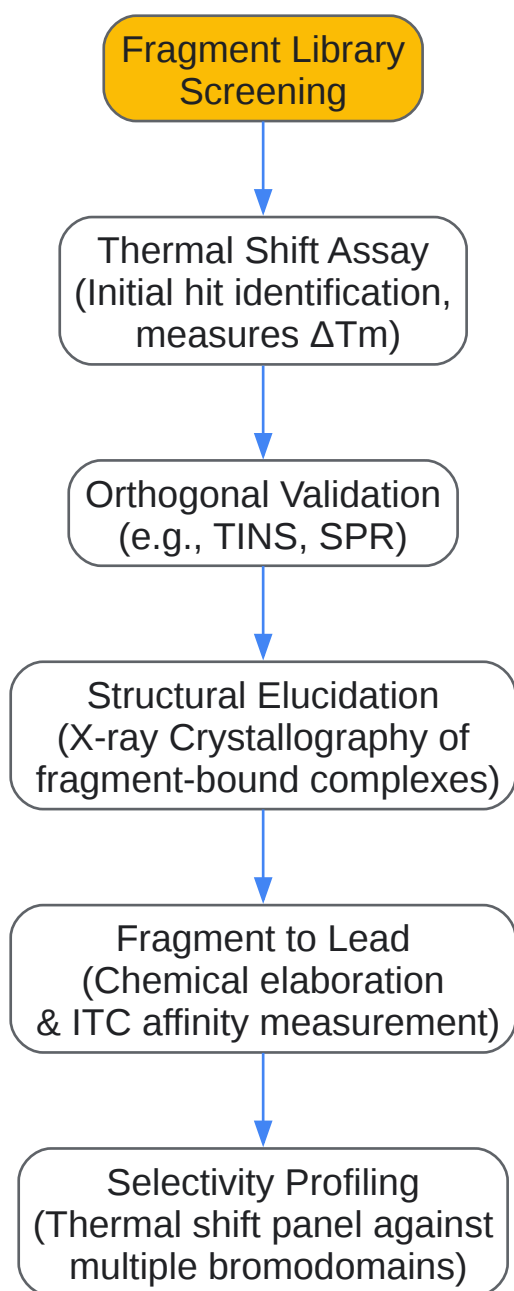
Several biochemical and cellular assays are essential for studying bromodomain-ligand interactions and for inhibitor screening.

Assay Type	Principle of Measurement	Key Applications & Strengths
Thermal Shift Assay (DSF)	Measures protein thermal stability (T_m) increase (ΔT_m) upon ligand binding [3] [6].	Fragment screening (as in PCAF study [3]); rapid assessment of binding.
Target Immobilized NMR Screening (TINS)	Detects fragment binding to protein immobilized on solid support using NMR [3].	Screening of large fragment libraries (e.g., ~950 compounds for PCAF) [3].
Isothermal Titration Calorimetry (ITC)	Directly measures heat change during binding interaction [3].	Gold standard for determining affinity (K_d), enthalpy (ΔH), and stoichiometry (N).

Assay Type	Principle of Measurement	Key Applications & Strengths
Surface Plasmon Resonance (SPR)	Measures change in refractive index near a sensor surface when binding occurs [3].	Label-free kinetics (k_{on}), (k_{off}) and affinity analysis.
NanoBRET Cellular Assay	Energy transfer in live cells between NanoLuc-bromodomain and HaloTag-histone fusions [7].	Confirms target engagement and inhibition in a physiological cellular context .

A Workflow for Fragment-Based Inhibitor Discovery

The following diagram outlines a proven multi-technique approach for identifying bromodomain inhibitors, based on the study of PCAF [3].



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A workflow for discovering bromodomain inhibitors through fragment screening.

Strategic Insights for Drug Discovery

- **Target the Kac Binding Pocket:** The most successful strategy for developing potent bromodomain inhibitors is to mimic the acetyl-lysine group, forming a key hydrogen bond with the conserved asparagine in the binding pocket [2].

- **Exploit Unique Structural Features:** The PCAF bromodomain has a unique bulky tyrosine residue (Y809) that creates a more constrained pocket. Designing ligands that make specific interactions with this feature is a viable path to achieving selectivity over other bromodomains [3].
- **Consider the Functional Context:** GCN5 and PCAF function within large multi-protein complexes (SAGA and ATAC). The biological outcome of bromodomain inhibition is therefore determined not only by the domain itself but also by the complex's other functional modules and its recruitment to specific genomic locations [4] [5].

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